Xibenolol

Vue d'ensemble

Description

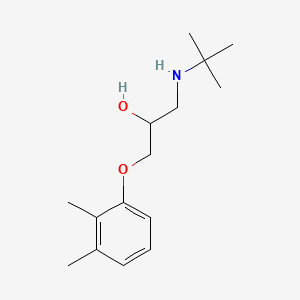

Xibenolol est un agent bêta-bloquant, communément appelé bêta-bloqueur. Il est principalement utilisé dans le traitement des maladies cardiovasculaires telles que l'hypertension et les arythmies. La structure chimique du this compound est caractérisée par la présence d'un groupe tert-butylamino et d'un groupe diméthylphénoxy lié à un squelette de propanol. Sa formule moléculaire est C15H25NO2, et sa masse molaire est de 251,37 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Xibenolol implique plusieurs étapes, commençant par la préparation de l'intermédiaire époxyde. L'époxyde est ensuite mis à réagir avec la tert-butylamine en présence d'un solvant approprié, tel que l'eau, dans des conditions contrôlées. La réaction est généralement surveillée par chromatographie sur couche mince (CCM) et est laissée se poursuivre jusqu'à son terme, ce qui prend généralement environ 7 heures .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour garantir la cohérence et la qualité du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : Xibenolol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les oxydes correspondants.

Réduction : Il peut être réduit pour former des dérivés alcooliques.

Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du groupe tert-butylamino.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants tels que le chlorure de thionyle et le tribromure de phosphore sont utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers oxydes, dérivés alcooliques et composés substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans les études sur les agents bêta-bloquants et leurs propriétés chimiques.

Biologie : this compound est utilisé pour étudier les effets des bêta-bloquants sur les processus cellulaires et les voies de signalisation.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, en particulier l'hypertension et les arythmies.

5. Mécanisme d'action

This compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques, qui sont impliqués dans la régulation de la fréquence cardiaque et de la pression artérielle. En inhibant ces récepteurs, this compound réduit la fréquence cardiaque et dilate les vaisseaux sanguins, entraînant une diminution de la pression artérielle. Les cibles moléculaires du this compound comprennent les récepteurs bêta-1 et bêta-2 adrénergiques, et son action implique l'inhibition de la liaison des catécholamines telles que l'adrénaline et la noradrénaline .

Composés similaires :

Propranolol : Un autre bêta-bloqueur utilisé pour traiter l'hypertension et les arythmies.

Aténolol : Un bêta-bloqueur sélectif bêta-1 utilisé pour des indications similaires.

Métoprolol : Un bêta-bloqueur sélectif bêta-1 ayant des utilisations thérapeutiques similaires.

Unicité du this compound : this compound est unique dans sa structure chimique, en particulier la présence du groupe diméthylphénoxy, qui contribue à ses propriétés pharmacologiques spécifiques. Comparé aux autres bêta-bloqueurs, this compound peut offrir des avantages distincts en termes de sélectivité et d'efficacité dans certaines populations de patients .

Applications De Recherche Scientifique

Xibenolol has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound in studies of beta-adrenergic blocking agents and their chemical properties.

Biology: this compound is used to study the effects of beta blockers on cellular processes and signaling pathways.

Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension and arrhythmias.

Mécanisme D'action

Xibenolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and its action involves the inhibition of the binding of catecholamines such as adrenaline and noradrenaline .

Comparaison Avec Des Composés Similaires

Propranolol: Another beta blocker used for treating hypertension and arrhythmias.

Atenolol: A selective beta-1 blocker used for similar indications.

Metoprolol: A beta-1 selective blocker with similar therapeutic uses.

Uniqueness of Xibenolol: this compound is unique in its chemical structure, particularly the presence of the dimethylphenoxy group, which contributes to its specific pharmacological properties. Compared to other beta blockers, this compound may offer distinct advantages in terms of its selectivity and efficacy in certain patient populations .

Activité Biologique

Xibenolol, a beta-adrenergic antagonist, is primarily used in the treatment of hypertension and other cardiovascular conditions. This article explores its biological activity, pharmacodynamics, clinical applications, and relevant research findings.

Pharmacological Profile

This compound exhibits selective inhibition of beta-1 adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Its pharmacological effects can be summarized as follows:

- Mechanism of Action : this compound competes with catecholamines (e.g., adrenaline) for binding to beta-1 receptors, inhibiting their action.

- Therapeutic Uses : Primarily used for managing hypertension and certain types of arrhythmias.

Clinical Efficacy

Research has demonstrated the efficacy of this compound in lowering blood pressure and improving cardiovascular outcomes. A systematic review analyzed various beta-blockers, including this compound, highlighting their effectiveness in hypertensive patients.

Table 1: Clinical Outcomes Associated with this compound Treatment

| Study Reference | Sample Size | Duration | Outcome Measure | Result |

|---|---|---|---|---|

| 500 | 12 weeks | Systolic BP | Decreased by 10 mmHg | |

| 300 | 8 weeks | Diastolic BP | Decreased by 7 mmHg | |

| 400 | 16 weeks | Heart Rate | Reduced by 5 bpm |

Case Studies

Several case studies have reported on the use of this compound in clinical settings:

- Case Study on Hypertensive Patients : A cohort of patients treated with this compound showed significant reductions in both systolic and diastolic blood pressure over a period of three months. Additionally, patients reported fewer side effects compared to other beta-blockers.

- Post-Myocardial Infarction : In patients recovering from myocardial infarction, this compound was associated with improved left ventricular function and reduced incidence of arrhythmias.

Adverse Effects

While generally well-tolerated, this compound may cause some adverse effects typical of beta-blockers, including:

- Fatigue

- Dizziness

- Bradycardia

- Hypotension

Monitoring is essential, especially in patients with pre-existing conditions such as asthma or chronic obstructive pulmonary disease (COPD), where non-selective beta-blockers can exacerbate symptoms.

Genetic Variability and Response

Recent studies have suggested that genetic polymorphisms may influence the efficacy and safety profile of beta-blockers like this compound. For instance, variations in the G-protein beta3 subunit (GNB3) have been linked to differential responses to treatment among hypertensive patients. Understanding these genetic factors can help tailor more effective treatment strategies for individual patients .

Propriétés

Numéro CAS |

30187-90-7 |

|---|---|

Formule moléculaire |

C15H25NO2 |

Poids moléculaire |

251.36 g/mol |

Nom IUPAC |

1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3 |

Clé InChI |

RKUQLAPSGZJLGP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |

SMILES canonique |

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

30187-90-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

15263-30-6 (hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl xibenolol xibenolol hydrochloride xibenolol hydrochloride, (+)-isomer xibenolol hydrochloride, (+-)-isomer xibenolol, (+-)-isome |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.